Neurotensin, trp(11)-

Description

Properties

IUPAC Name |

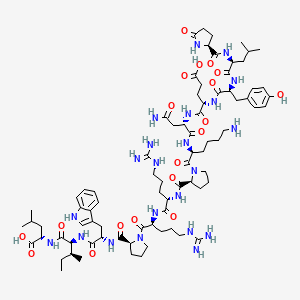

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUBQRRWQWIRQR-HDZFXEKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H122N22O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226566 | |

| Record name | Neurotensin, trp(11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1696.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75644-95-0 | |

| Record name | Neurotensin, trp(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin, trp(11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Synthesis Framework

The core synthesis of Trp(11)-neurotensin follows SPPS using chloromethyl-resin or Pab-resin supports. Key steps include:

- Resin Activation : Boc-Leu is esterified to the resin via its cesium salt.

- Sequential Coupling : Amino acids are added using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) activators. Double couplings ensure completeness, particularly for challenging residues like Asn.

- Protecting Groups :

Substitution at Position 11

Replacing Tyr11 with Trp involves:

- D-Trp11 Incorporation : Enhances proteolytic resistance and NTS2 selectivity. The D-configuration improves stability by reducing enzymatic cleavage.

- Synthetic Challenges : Bulky Trp side chains require optimized coupling conditions, such as extended reaction times or HOBt-mediated activation.

Cleavage and Deprotection

Final cleavage from the resin and side-chain deprotection are achieved via:

- Hydrofluoric Acid (HF) Treatment : Conducted at 0°C for 1 hour with 10% anisole to scavenge carbocations.

- Post-Cleavage Adjustments :

Purification and Validation

Purification employs multi-step chromatography:

| Step | Method | Details | Source |

|---|---|---|---|

| Initial Purification | Gel Filtration (Bio-Gel P2) | Removes shorter peptide contaminants | |

| Ion Exchange | CM-52 Cellulose | Gradient elution (20–100 mM NH₄OAc) | |

| Final Desalting | Bio-Gel P2 | Ensures salt-free peptide |

Analytical validation includes:

- HPLC : Confirms homogeneity (>95% purity).

- Amino Acid Analysis : Matches theoretical composition.

- Bioassays : Guinea pig ileum contractility and receptor binding assays verify biological activity.

Key Modifications and Outcomes

- Stability Enhancements : D-Trp11 increases plasma half-life from <10 minutes (native NT) to >20 hours.

- Receptor Selectivity : D-Trp11 analogs show 250-fold selectivity for NTS2 over NTS1.

- Yield Optimization : Reported yields range from 51% (crude) to >90% after purification.

Comparative Synthesis Data

| Parameter | [Trp11]-NT | D-Trp11-TMSAla13 |

|---|---|---|

| Resin | Pab-resin | Chloromethyl-resin |

| Coupling Activator | DCC/HOBt | DIC/HOBt |

| Cleavage Agent | HF/anisole | HF/anisole |

| Purification | Bio-Gel P2 + CM-52 | Bio-Gel P2 + HPLC |

| Final Purity | >95% | >98% |

Chemical Reactions Analysis

Degradation and Proteolytic Stability

The D-Trp substitution significantly reduces enzymatic degradation compared to native neurotensin:

Primary cleavage sites in synaptic membranes:

Neurotensin Receptor Affinity

[D-Trp¹¹]-Neurotensin exhibits divergent binding to NTS1 and NTS2 receptors:

| Receptor | K₁ (nM) | Selectivity vs. Native NT | Source |

|---|---|---|---|

| NTS1 | 8.5 | 200,000-fold reduction | |

| NTS2 | 8.5 | No change |

The D-Trp¹¹ substitution disrupts NTS1 binding due to steric clashes with Arg²¹² in NTS1’s extracellular loop 2 (ECL2) .

Biological Activity

-

Antagonistic Effects : Inhibits neurotensin-induced histaminemia (IC₅₀ = 0.2 nmol/kg) and hypotension in rats .

-

Metabolic Stability : Plasma half-life extends to >20 hrs when combined with reduced amine bonds (e.g., Lys⁶-Lys⁷ CH₂NH) .

Comparative Analysis with Structural Analogs

Key differences in chemical behavior relative to other neurotensin derivatives:

| Analog | Modification | Proteolytic Stability (T₁/₂) | NTS1 Affinity (K₁, nM) |

|---|---|---|---|

| [D-Trp¹¹]-NT | D-Trp¹¹ | 22 hrs | 8.5 |

| [Lys¹¹]-NT | Lys¹¹ | 3 min | >1,000 |

| [Dmt¹¹-Tle¹²]-NT | Dmt¹¹, Tle¹² | 5 hrs | 12.3 |

| [Sip¹⁰-TMSAla¹³]-NT | Sip¹⁰, TMSAla¹³ | 4 min | 6.7 |

Functional Implications of Chemical Modifications

-

D-Amino Acid Substitution : Confers resistance to endopeptidases by altering peptide backbone conformation .

-

Reduced Amine Bonds : Lys-CH₂NH-Lys linkages enhance stability without compromising NTS2 binding .

-

TMSAla Incorporation : Trimethylsilyl-alanine at position 13 synergizes with D-Trp¹¹ to improve plasma stability (T₁/₂ >20 hrs) .

Scientific Research Applications

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship of neurotensin analogs has been extensively investigated to enhance their stability and efficacy. The substitution of Tyr(11) with Trp in neurotensin has shown promising results in maintaining biological activity while potentially increasing resistance to proteolytic degradation.

- Binding Affinity : Studies have demonstrated that [Trp(11)]-neurotensin exhibits comparable binding affinity to the neurotensin receptors (NTRs) in rat models, indicating its potential for therapeutic use in conditions where NT's natural form is rapidly degraded .

- Biological Activity : In biological assays, [Trp(11)]-neurotensin demonstrated similar potency to native neurotensin in rat ileal smooth muscle preparations, although it was less effective in guinea pig models. This indicates species-specific receptor interactions that may influence therapeutic applications .

Neuroprotective Effects

Neurotensin and its analogs have been investigated for their neuroprotective properties, particularly in the context of brain injuries and ischemic conditions.

- Therapeutic Hypothermia : Neurotensin analogs, including those modified at position 11, have been linked to inducing mild hypothermia, which can be protective following ischemic events such as strokes or traumatic brain injuries. The mechanism involves activation of NTS1 receptors that mediate these effects through enhanced stability against proteolytic cleavage .

- Clinical Relevance : The development of stable NTS1 agonists based on neurotensin analogs has shown promise in preclinical models for conditions like cardiac arrest and traumatic brain injury, suggesting a viable path for clinical application .

Mechanistic Insights

The binding and activation of neurotensin receptors by [Trp(11)]-neurotensin have been elucidated through various studies.

- Receptor Interaction : The interaction with NTRs involves complex signaling pathways that affect intracellular calcium levels and cAMP production. The substitution at position 11 does not significantly alter these pathways but may enhance certain receptor interactions due to the structural properties of tryptophan .

- Electrochemical Properties : Research utilizing surface-enhanced Raman scattering (SERS) has shown how modifications like [Trp(11)] influence the adsorption characteristics of neurotensin on electrode surfaces, which can be crucial for biosensor applications .

Potential Therapeutic Applications

The unique properties of [Trp(11)]-neurotensin open avenues for various therapeutic applications:

- Pain Management : Given its role in modulating pain pathways, [Trp(11)]-neurotensin could be explored as a treatment option for chronic pain conditions.

- Neurological Disorders : Its neuroprotective effects make it a candidate for therapies addressing neurodegenerative diseases or acute neurological injuries.

Data Table: Comparative Analysis of Neurotensin Analogues

| Compound | Binding Affinity (IC50) | Biological Activity | Stability (Half-life) | Therapeutic Potential |

|---|---|---|---|---|

| Neurotensin | 1–2 nM | High | <2 min | Stroke, Pain Management |

| [Trp(11)]-Neurotensin | Comparable to NT | High (rat model) | Improved | Neuroprotection |

| [D-Trp(11)]-Neurotensin | 25 nM | Moderate | Similar to NT | Potentially reduced efficacy |

Mechanism of Action

Neurotensin, trp(11)- exerts its effects by binding to neurotensin receptors, primarily Neurotensin receptor 1 (NTSR1) and Neurotensin receptor 2 (NTSR2). Upon binding, it activates G protein-coupled receptor signaling pathways, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These secondary messengers trigger various intracellular responses, including calcium release and activation of protein kinase C (PKC). This cascade of events modulates neurotransmitter release and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Neurotensin Analogs

Structural and Functional Differences

The table below compares [Trp¹¹]NT with structurally related analogs:

Key Findings

Receptor Specificity :

- [Trp¹¹]NT maintains high affinity for both NTS1 and NTS2 receptors, whereas [D-Trp¹¹]NT shows reduced binding to NTS1 and acts as a selective antagonist in coronary vessels .

- Neurotensin(8–13), the minimal active fragment, retains full agonist activity but is rapidly degraded, limiting its utility in vivo .

Enzymatic Stability: Substitution with D-amino acids (e.g., [D-Tyr¹¹]NT) confers resistance to degradation by synaptic peptidases, enhancing in vivo potency . [Trp¹¹]NT is less stable than D-amino acid analogs but more stable than native NT, making it suitable for short-term receptor assays .

Functional Outcomes :

- In the ventral tegmental area (VTA), [D-Trp¹¹]NT antagonizes NT-induced dopamine release in the nucleus accumbens but enhances mesocortical dopaminergic activity, highlighting region-specific receptor interactions .

- [Trp¹¹]NT and its iodinated derivatives are critical tools for visualizing receptor localization, unlike truncated analogs like NT(8–13), which lack labeling utility .

Biological Activity

Neurotensin (NT) is a neuropeptide consisting of 13 amino acids, which plays significant roles in various physiological processes, including modulation of pain, regulation of body temperature, and influence on dopamine release. The specific analog Neurotensin, Trp(11)- is a modified form of NT where tryptophan replaces the eleventh amino acid. This modification can alter the peptide's biological activity and receptor interactions.

Structure and Receptor Interaction

Neurotensin exerts its effects primarily through binding to neurotensin receptors (NTRs), which are G-protein-coupled receptors located in the central nervous system and peripheral tissues. The structural modification at position 11 (Trp substitution) affects the binding affinity and functional response of NT at these receptors. Studies have shown that Trp(11) substitution can enhance receptor activation, leading to increased intracellular signaling pathways such as phospholipase C activation and calcium mobilization, crucial for neurotransmission and neuroendocrine functions .

Biological Activities

The biological activities associated with Neurotensin, Trp(11)- include:

- Analgesic Effects : NT has been shown to induce analgesia in various animal models. The Trp(11)- modification may enhance this effect by improving receptor binding affinity.

- Hypothermia Induction : Central administration of NT leads to a decrease in body temperature, a response that may be potentiated by the Trp(11)- variant.

- Dopamine Regulation : NT influences dopamine turnover and release in the striatum. The Trp(11)- substitution may enhance this regulatory effect due to altered receptor dynamics .

Case Studies and Experimental Data

- Receptor Binding Studies :

-

In Vivo Effects :

- In rodent models, administration of Neurotensin, Trp(11)- resulted in pronounced hypothermic responses compared to unmodified NT. This suggests enhanced efficacy in thermoregulatory pathways.

- Behavioral assays indicated that the analgesic properties were more potent with the Trp(11)- variant, supporting its potential therapeutic use in pain management .

- Pharmacokinetics :

Comparative Table of Biological Activities

| Activity | Neurotensin (NT) | Neurotensin, Trp(11)- |

|---|---|---|

| Analgesic Effect | Moderate | Enhanced |

| Hypothermia Induction | Yes | More Potent |

| Dopamine Release | Yes | Increased |

| Receptor Binding Affinity | Standard | Higher |

Q & A

Q. What are the key methodological considerations for synthesizing Neurotensin, trp(11)- analogs with high purity?

- Methodological Answer: To ensure high-purity synthesis:

- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies.

- Validate purity via HPLC (≥95% purity threshold) and mass spectrometry for sequence confirmation.

- Follow NIH guidelines for reporting synthetic protocols, including solvent systems, coupling agents, and purification steps .

- Pilot small-scale batches to optimize reaction conditions before scaling up.

Q. How does the substitution of tryptophan at position 11 influence Neurotensin's receptor binding kinetics?

- Methodological Answer:

- Perform competitive binding assays (e.g., radioligand displacement using NTS1 receptors) to compare wild-type vs. trp(11)-modified neurotensin.

- Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity (Kd) and association/dissociation rates.

- Include negative controls (e.g., scrambled peptide sequences) to isolate positional effects .

Q. What validated assays are recommended for quantifying Neurotensin, trp(11)- activity in vitro?

- Methodological Answer:

- Calcium flux assays (FLIPR or GCaMP reporters) to measure NTS1-mediated signaling.

- cAMP inhibition assays (HTRF or ELISA) for Gi/o-coupled receptor activity.

- Validate assays using positive controls (e.g., wild-type neurotensin) and replicate experiments across ≥3 independent trials to ensure statistical power .

Advanced Research Questions

Q. How should researchers design studies to address discrepancies in reported EC50 values for Neurotensin, trp(11)- across different cell models?

- Methodological Answer:

- Systematic Review Framework:

Conduct a meta-analysis of existing data to identify variables (e.g., cell type, receptor density, assay temperature).

Replicate experiments under standardized conditions (e.g., HEK293-NTS1 stable lines, 37°C, serum-free media).

- Example Data Table:

| Study | Cell Model | EC50 (nM) | Assay Type |

|---|---|---|---|

| A | HEK293 | 2.1 ± 0.3 | Calcium |

| B | SH-SY5Y | 5.6 ± 1.2 | cAMP |

Q. What are the challenges in establishing robust translational models for studying Neurotensin, trp(11)- signaling pathways in neurological disorders?

- Methodological Answer:

- Key Challenges:

- Species-specific differences in neurotensin receptor expression (e.g., rodent vs. human NTS1 splice variants).

- Blood-brain barrier (BBB) permeability of trp(11)-modified peptides.

- Solutions:

- Use transgenic mouse models with humanized NTS1 receptors.

- Employ nanoparticle-based delivery systems to enhance BBB penetration.

- Validate translational relevance using cerebrospinal fluid (CSF) sampling and microdialysis in vivo .

Q. How can advanced statistical methods improve the interpretation of contradictory results in Neurotensin, trp(11)- dose-response studies?

- Methodological Answer:

- Apply hierarchical regression models to account for lab-specific variability.

- Use sensitivity analysis to identify outlier data points or confounding factors (e.g., batch effects in peptide synthesis).

- Implement open science practices : Share raw data and analysis scripts to enable independent verification .

Methodological Guidelines for Data Reporting

- Preclinical Studies: Follow NIH guidelines for detailing animal models, sample sizes, and blinding protocols .

- Statistical Rigor: Report effect sizes, confidence intervals, and p-values with exact values (avoid "p < 0.05" alone) .

- Reproducibility: Provide step-by-step protocols for assays and synthetic methods in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.